4-(3-methoxyphenyl)-1,3,4,5,6,7-hexahydro-2H-benzo[6,7]cyclohepta[1,2-d]pyrimidine-2-thione
Description
4-(3-Methoxyphenyl)-1,3,4,5,6,7-hexahydro-2H-benzo[6,7]cyclohepta[1,2-d]pyrimidine-2-thione is a polycyclic heterocyclic compound featuring a fused benzo[6,7]cyclohepta[1,2-d]pyrimidine core with a thione (-C=S) group at position 2 and a 3-methoxyphenyl substituent at position 4. Its molecular formula is C₁₉H₂₀N₄S (molecular weight: 336.46 g/mol), and it is registered under CAS number 1217487-38-1 . The compound’s structure combines a seven-membered cycloheptane ring fused to a benzene ring and a pyrimidine-thione moiety, which confers unique electronic and steric properties.
Properties
IUPAC Name |
6-(3-methoxyphenyl)-3,5-diazatricyclo[9.4.0.02,7]pentadeca-1(15),2(7),11,13-tetraene-4-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2OS/c1-23-15-9-4-8-14(12-15)18-17-11-5-7-13-6-2-3-10-16(13)19(17)22-20(24)21-18/h2-4,6,8-10,12,18H,5,7,11H2,1H3,(H2,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZAGYJZHSQZOFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2C3=C(C4=CC=CC=C4CCC3)NC(=S)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(3-methoxyphenyl)-1,3,4,5,6,7-hexahydro-2H-benzo[6,7]cyclohepta[1,2-d]pyrimidine-2-thione involves several steps. One common method includes the reaction of 4-(4-morpholin-4-yl-phenyl)-1,3,4,5,6,7-hexahydro-benzo[6,7]cyclohepta[1,2-d]pyrimidine-2-thione with α-haloketone derivatives such as hydrazonyl chlorides, phenacyl bromide derivatives, chloroacetone, and ethyl substituted acetate derivatives . The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired product is obtained.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Substitution Reactions: It reacts with α-haloketone derivatives to form new compounds.
Oxidation and Reduction: These reactions can modify the functional groups attached to the core structure.
Cyclization: The formation of tricyclic and tetracyclic derivatives through reactions with different reagents.
Common reagents used in these reactions include hydrazonyl chlorides, phenacyl bromide derivatives, and chloroacetone. The major products formed from these reactions are typically more complex heterocyclic structures with potential biological activity .
Scientific Research Applications
4-(3-methoxyphenyl)-1,3,4,5,6,7-hexahydro-2H-benzo[6,7]cyclohepta[1,2-d]pyrimidine-2-thione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a CDK2 inhibitor, which is significant in cancer research.
Biological Studies: Its derivatives are tested for their anticancer properties, particularly against breast cancer cell lines.
Chemical Research: The compound is used to explore new synthetic routes and reaction mechanisms involving heterocyclic compounds.
Mechanism of Action
The compound exerts its effects primarily by inhibiting CDK2, a protein kinase involved in cell cycle regulation. By binding to the active site of CDK2, it prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism is crucial for its potential use as an anticancer agent.
Comparison with Similar Compounds
4-(3-Thienyl)-1,3,4,5,6,7-hexahydro-2H-benzo[6,7]cyclohepta[1,2-d]pyrimidine-2-thione
- Substituent : 3-Thienyl (a sulfur-containing heteroaromatic group) instead of 3-methoxyphenyl.
- Applications: No specific biological data are reported, but thiophene-containing compounds are often explored for antimicrobial and anticancer activities .
10-Nitro-4-(p-nitrophenyl)-1,3,4,5,6,7-hexahydro-2H-benzo[6,7]cyclohepta[1,2-d]pyrimidine-2-thione (Compound 196)
- Substituents: p-Nitrophenyl (electron-withdrawing) and nitro (-NO₂) groups.
- Biological Activity : Demonstrated broad-spectrum antitumor activity against 59 human cancer cell lines, including leukemia, breast, and colon cancers .
- Mechanistic Insight : Nitro groups may enhance redox cycling, generating reactive oxygen species (ROS) for cytotoxic effects.
Derivatives with Modified Core Structures
2-Hydrazinyl-6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-d]pyrimidine (CAS 1410821-11-2)
Pyrrolo[3',2':6,7]cyclohepta[1,2-d]pyrimidines
- Structural Variation : Incorporates a pyrrolo ring instead of benzene.
- Activity : Exhibited potent photocytotoxic effects via type I/II oxygen-dependent mechanisms, suggesting utility in photodynamic therapy .
Mechanistic and Functional Insights
- Electron-Donating vs. Nitro groups (Compound 196) promote ROS generation, correlating with antitumor efficacy .
- Core Modifications :
Biological Activity
4-(3-Methoxyphenyl)-1,3,4,5,6,7-hexahydro-2H-benzo[6,7]cyclohepta[1,2-d]pyrimidine-2-thione is a heterocyclic compound known for its potential biological activities, particularly as an inhibitor of Cyclin-Dependent Kinase 2 (CDK2). This compound has garnered attention in medicinal chemistry due to its implications in cancer research and other therapeutic areas.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a methoxyphenyl group and a hexahydro-benzo[6,7]cyclohepta[1,2-d]pyrimidine core. Its molecular formula is , and it has a CAS number of 112547-65-6. The unique structural features contribute to its biological activity and reactivity.
The primary mechanism of action for this compound involves the inhibition of CDK2. This enzyme plays a crucial role in regulating the cell cycle, particularly the transition from the G1 phase to the S phase. By inhibiting CDK2 activity:
- Cell Cycle Arrest : The compound induces cell cycle arrest in cancer cells.
- Apoptosis Induction : It promotes programmed cell death (apoptosis) in affected cells.
Anticancer Properties
Research has demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. Notable studies include:
- Breast Cancer Cell Lines : The compound was tested on breast cancer cell lines and showed promising results in inhibiting cell proliferation.
- Colorectal Cancer : In vitro studies indicated that derivatives of this compound had varying effects on colorectal cancer cell lines (Caco-2 and HT-29), with some compounds showing significant antiproliferative activity.
Comparative Studies
A comparison with other known CDK2 inhibitors such as roscovitine reveals that this compound has a unique profile of activity. A detailed analysis of its efficacy against similar compounds can be summarized as follows:
| Compound Name | Mechanism of Action | IC50 (µM) | Notes |
|---|---|---|---|
| 4-(3-Methoxyphenyl)-1,3,4,5,6,7-Hexahydro... | CDK2 Inhibition | TBD | Significant apoptosis induction |
| Roscovitine | CDK2 Inhibition | TBD | Established anticancer agent |
| Other Analogues | Various | TBD | Variable efficacy against different cancers |
Study 1: Antiproliferative Activity
In a study evaluating antiproliferative activity on Caco-2 cells at concentrations of 5 and 10 µM over various time points (1 to 72 hours), it was observed that certain derivatives exhibited enhanced efficacy compared to control agents like MPC-6827. The results indicated that modifications in the chemical structure significantly impacted biological activity.
Study 2: Mechanistic Insights
Further investigations into the mechanism revealed that the compound's ability to induce apoptosis was linked to alterations in the Bax/Bcl-2 ratio. This shift indicates a pro-apoptotic effect which is crucial for its therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
